(3-Bromo-2,5-difluorophenyl)methanol
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Overview
Description
(3-Bromo-2,5-difluorophenyl)methanol is an organic compound with the molecular formula C7H5BrF2O and a molecular weight of 223.02 g/mol . It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a hydroxymethyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
(3-Bromo-2,5-difluorophenyl)methanol is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. The presence of bromine and fluorine atoms in the molecule suggests that it might interact with its targets through halogen bonding .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
The molecular and cellular effects of (3-Bromo-2,5-difluorophenyl)methanol’s action are currently unknown due to the lack of research on this specific compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-bromo-2,5-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) to yield (3-Bromo-2,5-difluorophenyl)methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-2,5-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding difluorophenylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products Formed:
- Oxidation of this compound can yield (3-Bromo-2,5-difluorobenzaldehyde) or (3-Bromo-2,5-difluorobenzoic acid).
- Reduction can yield (2,5-Difluorophenyl)methanol.
- Substitution reactions can yield various substituted phenylmethanol derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- (3-Bromo-2,6-difluorophenyl)methanol
- (3-Bromo-4,5-difluorophenyl)methanol
- (3-Bromo-2,5-difluorobenzaldehyde)
Comparison: (3-Bromo-2,5-difluorophenyl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs .
Properties
IUPAC Name |
(3-bromo-2,5-difluorophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTYZAZJJICWHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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